molecular formula C12H20O3 B2532245 Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate CAS No. 2551117-50-9

Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate

Cat. No.: B2532245
CAS No.: 2551117-50-9
M. Wt: 212.289
InChI Key: BYOHLIOJQGCSJR-UHFFFAOYSA-N
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Description

Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate is a cyclohexane-derived ester featuring a ketone group at the 6-position and four methyl substituents at the 2- and 5-positions. This compound belongs to a class of functionalized cyclohexane carboxylates, which are of interest in organic synthesis, pharmaceutical intermediates, and materials science. Its structure combines steric hindrance from the tetramethyl groups with the reactivity of the ester and ketone functionalities.

Properties

IUPAC Name

methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-11(2)6-7-12(3,4)9(13)8(11)10(14)15-5/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOHLIOJQGCSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(=O)C1C(=O)OC)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then purified using distillation or chromatography techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with biological molecules. The ketone group can also participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate with structurally related cyclohexane carboxylates and isoquinoline derivatives.

Compound Name Key Structural Features Functional Groups Reported Applications/Properties References
This compound Cyclohexane ring with 2,2,5,5-tetramethyl and 6-oxo groups; ester at position 1 Ester, ketone Limited direct data; inferred use in sterically hindered synthesis or as a chiral building block
Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate (CAS 58019-68-4) Cyclohexane ring with 2-methyl and 6-oxo groups; ethyl ester at position 1 Ester, ketone Intermediate in organic synthesis; molecular weight 184.23 g/mol, C10H16O3
Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate Cyclohexene ring with 1-oxo, 3,5-diphenyl groups; methyl ester at position 6 Ester, ketone, alkene Characterized via NMR (δ 194.0 ppm for ketone); crystallographic studies highlight planar distortions
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Isoquinoline core with 6,7-dimethoxy, 1-methyl, and ethyl ester groups Ester, amine, ether Known bioactive scaffold in alkaloid synthesis; referenced in multiple pharmacological studies

Key Observations:

Steric and Electronic Effects: The tetramethyl groups in the target compound impose significant steric hindrance compared to analogs like ethyl 2-methyl-6-oxocyclohexane-1-carboxylate. This likely reduces reactivity in nucleophilic acyl substitutions but enhances stability .

Spectroscopic Comparisons :

  • Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate exhibits a ketone carbonyl signal at δ 194.0 ppm in $^{13}\text{C}$ NMR, whereas the target compound’s ketone signal may shift slightly due to electron-donating methyl groups .
  • The absence of aromatic protons (unlike diphenyl analogs) simplifies the $^{1}\text{H}$ NMR spectrum of the target compound, with signals dominated by methyl and cyclohexane protons .

Synthetic Utility: Isoquinoline derivatives (e.g., compound 6d) are prioritized in medicinal chemistry for their bioactivity, whereas cyclohexane carboxylates like the target compound are more commonly used in materials science or asymmetric catalysis due to their rigid, sterically defined structures .

Thermodynamic Properties :

  • Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate has a molecular weight of 184.23 g/mol (C${10}$H${16}$O$3$). The target compound (C${12}$H${20}$O$3$) would have a higher molecular weight (~212.28 g/mol), suggesting higher boiling/melting points .

Research Findings and Limitations

  • Gaps in Data : Direct experimental data (e.g., DSC, XRD) for this compound are scarce. Most comparisons rely on structurally related compounds.
  • Lumping Strategies : Computational studies often group cyclohexane carboxylates with similar substituents (e.g., methyl, oxo) to predict reactivity or environmental behavior, as seen in lumping models for organic aerosols .

Biological Activity

Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate (CAS No. 41302-34-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity against cancer cell lines, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexane structure with multiple methyl groups and a carboxylate functional group. This structural configuration may influence its biological properties and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through various methods involving cyclization and functionalization of precursor compounds. The purification process often requires chromatography techniques to isolate the desired product from reaction mixtures.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. Notably, the compound has shown promising results in inhibiting the growth of breast cancer cell lines such as MCF-7 and MDA-MB-468.

Cell Line GI50 (µM) Mechanism of Action
MCF-712.2Induction of apoptosis through mitochondrial pathways
MDA-MB-4688.79Inhibition of cell proliferation via topoisomerase I binding

The GI50 value indicates the concentration required to inhibit cell growth by 50%. The compound exhibited a lower GI50 value in MDA-MB-468 cells compared to MCF-7 cells, suggesting a higher potency against the former.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis has demonstrated that treatment with this compound leads to significant apoptosis rates in both MCF-7 and MDA-MB-468 cell lines. Specifically:

"The rates of apoptosis induction activated by this compound were comparable to established chemotherapeutic agents" .

Case Studies

A series of case studies have been conducted to further elucidate the biological activity of this compound:

  • Case Study A : In vitro studies showed that this compound significantly reduced cell viability in MDA-MB-468 cells after 24 hours of treatment.
  • Case Study B : Molecular docking simulations indicated that this compound binds effectively to the active site of topoisomerase I (TOPO I), a key enzyme involved in DNA replication and repair processes.
  • Case Study C : Comparative studies with other cyclohexane derivatives revealed that this compound exhibited superior antiproliferative activity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via Michael addition reactions , where ethyl acetoacetate reacts with substituted chalcones under alkaline conditions (e.g., 10% NaOH in ethanol). Refluxing for 8–12 hours at 60–80°C is common. Yield optimization involves controlling stoichiometry, solvent polarity, and catalyst concentration. For example, excess chalcone (1.1–1.2 equivalents) improves cyclization efficiency. Post-reaction cooling and recrystallization in ethanol or methanol enhance purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the ester methyl group (~δ 3.6–3.8 ppm for OCH₃), carbonyl carbons (δ 170–210 ppm), and cyclohexane ring protons (δ 1.2–2.5 ppm for methyl substituents).
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and ketone C=O (~1680 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak ([M]⁺) and fragmentation patterns (e.g., loss of COOCH₃).
    Cross-validation with X-ray crystallography (discussed below) resolves ambiguities in stereochemistry .

Q. What are the typical applications of this compound as a synthon in organic synthesis?

  • Methodological Answer : The keto-ester moiety enables its use in constructing spirocyclic compounds (via cycloadditions) and heterocycles like pyrazoles or isoxazoles. For example, condensation with hydrazines yields pyrazole derivatives, while reaction with hydroxylamine forms isoxazoles. The tetramethyl substituents sterically direct regioselectivity in these reactions .

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